2FIC possesses strong electron-withdrawing properties due to the presence of the fluorine atoms and the cyano (C≡N) groups. This characteristic allows it to interact effectively with electron-rich donor molecules in organic solar cells [].
2FIC can participate in a chemical reaction called the Knoevenagel condensation with aldehydes. This reaction extends the light absorption range of the resulting product into the near-infrared region []. Near-infrared light absorption is beneficial for solar cells as it captures more sunlight, potentially increasing energy conversion efficiency.
Studies have shown that incorporating 2FIC into the core unit of organic solar cells leads to enhanced device performance. This includes achieving higher current output and reducing energy loss within the device []. These improvements contribute to a better overall power conversion efficiency, a key parameter in solar cell performance.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a synthetic organic compound characterized by its unique structure, which includes a difluorinated indene moiety and a malononitrile group. The molecular formula of this compound is , and it has a molecular weight of 230.17 g/mol . The compound features a carbonyl group adjacent to the indene structure, contributing to its reactivity and potential applications in various fields.
In organic solar cells, 2FIC functions as an electron acceptor material. During device operation, sunlight excites electrons in the donor material (often a polymer). These excited electrons are then transferred to the lowest unoccupied molecular orbital (LUMO) of the electron acceptor (2FIC) []. This charge separation creates a current that can be harnessed for electrical purposes. The efficient transfer of electrons from the donor to 2FIC is crucial for optimal solar cell performance.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
The synthesis of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to achieve high yields and purity.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has potential applications in:
The versatility in application highlights its importance in both industrial and research settings.
Interaction studies are crucial for understanding how 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile interacts with biological systems. Preliminary studies suggest that:
Further research is needed to map out these interactions comprehensively and assess their implications for drug design.
Several compounds share structural similarities with 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | 60899-34-5 | 0.90 |
2-(2,3-Dihydro-1H-indene-1-ylidene)malononitrile | 2510-01-2 | 0.69 |
2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile | 25724-79-2 | 0.88 |
The uniqueness of 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-indienylidene)malononitrile lies in its specific fluorination pattern and the presence of both carbonyl and malononitrile groups. This combination may enhance its reactivity and biological activity compared to similar compounds.
The compound is systematically named 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile based on IUPAC rules. Alternative designations include IC2F, IC225, 2FIC, PM201, and EA120, reflecting its role as a fluorinated indenone-malononitrile derivative. These synonyms emphasize its applications in organic electronics and synthetic chemistry.
X-ray diffraction (XRD) studies reveal critical structural features:
Parameter | Value | Source |
---|---|---|
C2–C1–C12 Bond Angle | 119.74° | |
Crystal System | Monoclinic |
While direct UV-Vis data is limited, analogous compounds exhibit absorption in the 400–700 nm range, attributed to π-π* transitions in the conjugated system. Fluorination likely red-shifts absorption into the near-infrared (NIR) region.
Technique | Key Peaks/Shifts | Source |
---|---|---|
1H NMR | δ 7.2–8.5 ppm (vinylic H) | |
13C NMR | δ 189.3 ppm (C=O) | |
FT-IR | ~2200 cm−1 (C≡N) |
The compound’s structure lacks tautomerism due to the stable keto form of the 3-oxo group. Conformational flexibility is restricted by the rigid indenone core and conjugation with malononitrile, ensuring a planar geometry critical for optoelectronic applications.